Penicillin G Acyl-Serine

Description

Penicillin G Acyl-Serine refers to the acyl-enzyme intermediate formed during the catalytic mechanism of penicillin G acylase (PGA) and related enzymes. PGA is a critical biocatalyst in the industrial production of β-lactam antibiotics, such as ampicillin, through the hydrolysis or synthesis of penicillin G . The enzyme’s active site contains a nucleophilic serine residue that becomes acylated by the β-lactam ring of penicillin G, forming a covalent acyl-serine intermediate. This intermediate facilitates the cleavage of the acyl side chain, releasing 6-aminopenicillanic acid (6-APA), a key precursor for semi-synthetic penicillins .

The acyl-serine mechanism is evolutionarily conserved across enzymes like penicillin-binding proteins (PBPs) and β-lactamases, which are pivotal in bacterial cell wall synthesis and antibiotic resistance, respectively . Understanding this intermediate’s structural and kinetic properties is essential for optimizing industrial applications and combating antimicrobial resistance.

Properties

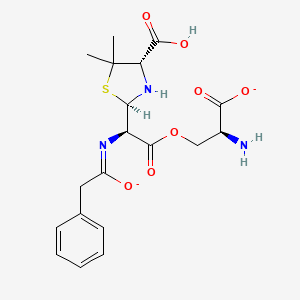

Molecular Formula |

C19H23N3O7S-2 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

(2S)-2-amino-3-[(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[(1-oxido-2-phenylethylidene)amino]acetyl]oxypropanoate |

InChI |

InChI=1S/C19H25N3O7S/c1-19(2)14(17(26)27)22-15(30-19)13(18(28)29-9-11(20)16(24)25)21-12(23)8-10-6-4-3-5-7-10/h3-7,11,13-15,22H,8-9,20H2,1-2H3,(H,21,23)(H,24,25)(H,26,27)/p-2/t11-,13-,14-,15+/m0/s1 |

InChI Key |

USNINKBPBVKHHZ-CYUUQNCZSA-L |

Isomeric SMILES |

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)OC[C@@H](C(=O)[O-])N)N=C(CC2=CC=CC=C2)[O-])C(=O)O)C |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)OCC(C(=O)[O-])N)N=C(CC2=CC=CC=C2)[O-])C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin G Acyl-Serine is synthesized through enzymatic reactions involving penicillin G acylase. This enzyme catalyzes the hydrolysis of penicillin G to produce 6-aminopenicillanic acid, which is then acylated to form Penicillin G Acyl-Serine . The reaction conditions typically involve controlled temperatures and pH levels to optimize enzyme activity.

Industrial Production Methods: Industrial production of Penicillin G Acyl-Serine involves the use of recombinant Escherichia coli strains that express penicillin G acylase. These strains are cultivated in bioreactors under specific conditions to maximize enzyme yield. The enzyme is then harvested and used in the synthesis of Penicillin G Acyl-Serine .

Chemical Reactions Analysis

Acylation Mechanism

The acylation step involves covalent binding of penicillin G to the active-site serine residue of target enzymes.

Key Steps:

-

Nucleophilic Attack : Serine’s hydroxyl group (γ-OH) attacks the carbonyl carbon (C7) of penicillin G’s β-lactam ring, forming a tetrahedral intermediate .

-

Proton Transfer : A proton shuttle (often involving Tyr159, Lys67, or Glu166) facilitates proton transfer to the β-lactam nitrogen, enabling ring opening .

-

Acyl-Enzyme Formation : The resulting acyl-enzyme complex (ES*) is stabilized by hydrogen bonds with residues like Asn170 and Ala237 .

Activation Energies :

-

QM-cluster models show activation free energies of 1.1–3.6 kcal/mol for acylation in Streptomyces R61 DD-peptidase .

-

In β-lactamases, acylation occurs via a concerted mechanism with a barrier of 19.1 kcal/mol .

Deacylation Mechanism

Deacylation is the rate-limiting step in PGAS-mediated inhibition, involving hydrolytic cleavage of the acyl-enzyme intermediate.

Key Steps:

-

Water Activation : A catalytic water molecule (WAT_Nu) is activated by residues like Glu166 or Tyr166 (mutant) to serve as a nucleophile .

-

Nucleophilic Attack : WAT_Nu attacks the ester carbonyl of ES*, forming a second tetrahedral intermediate .

-

Bond Cleavage : The serine-oxygen bond breaks, releasing hydrolyzed penicillin G and regenerating the free enzyme .

Activation Barriers :

-

Deacylation exhibits significantly higher barriers (40–49 kcal/mol ) compared to acylation, creating a thermodynamic sink that prolongs enzyme inhibition .

Kinetic and Thermodynamic Parameters

| Parameter | Acylation | Deacylation | Source |

|---|---|---|---|

| ΔG‡ (kcal/mol) | 1.1–19.1 | 40–49 | |

| Rate Constant (s⁻¹) | 10³–10⁴ | 10⁻²–10⁻³ | |

| pH Optimum | 7.0–8.0 | 9.5 (mutant) |

Impact of Active-Site Mutations

-

Glu166Tyr Mutation :

-

Tyr150/Lys67 Pathway :

Role of Active-Site Residues

-

Asn170/Ala237 : Stabilize tetrahedral intermediates via hydrogen bonding .

-

Oxyanion Hole (βAla69/βAsn241) : Stabilizes negative charge during nucleophilic attacks .

Structural and Computational Insights

Scientific Research Applications

Penicillin G Acyl-Serine has a wide range of scientific research applications:

Mechanism of Action

Penicillin G Acyl-Serine exerts its effects through the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan in the bacterial cell wall. By acylating these proteins, Penicillin G Acyl-Serine disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Penicillin-Binding Proteins (PBPs)

PBPs are acyl-serine transferases involved in peptidoglycan cross-linking during bacterial cell wall synthesis. They share mechanistic similarities with PGA, as both form acyl-serine intermediates during catalysis. However, PBPs are targeted by β-lactam antibiotics, which irreversibly acylate their active-site serine, inhibiting cell wall synthesis and leading to bacterial death. In contrast, PGA hydrolyzes penicillin G to produce intermediates for antibiotic synthesis .

Key Differences:

- Biological Role: PBPs are essential for bacterial growth; PGA is primarily industrial.

- Substrate Specificity: PBPs bind peptidoglycan precursors; PGA acts on penicillin G.

- Antibiotic Interaction: β-lactams inhibit PBPs but are substrates for PGA .

β-Lactamases

β-Lactamases confer antibiotic resistance by hydrolyzing β-lactam rings. Class A β-lactamases, like TEM-1, utilize a serine-active site to form an acyl-enzyme intermediate, analogous to PGA. However, β-lactamases evolved from PBPs and have diverged functionally: while PBPs are inhibited by β-lactams, β-lactamases detoxify them .

Key Differences:

- Evolution: β-Lactamases and PBPs share a common ancestor but diverged in function.

- Kinetics: β-Lactamases exhibit higher turnover rates for β-lactams compared to PGA.

- Clinical Impact: β-Lactamases directly undermine antibiotic efficacy, whereas PGA is industrially beneficial .

Cephalosporin Acylase

Cephalosporin acylase hydrolyzes cephalosporin C to produce 7-aminocephalosporanic acid (7-ACA), a precursor for semi-synthetic cephalosporins. Despite <20% sequence similarity with PGA, both enzymes share a conserved structural core and acyl-serine mechanism. However, cephalosporin acylase exhibits broader substrate specificity for cephalosporins over penicillins .

Key Differences:

- Substrate Preference: PGA favors penicillins; cephalosporin acylase acts on cephalosporins.

- Structural Homology: Low sequence similarity but conserved catalytic domains .

Immobilized PGA vs. Free PGA

Immobilization of PGA on magnetic nanoparticles (e.g., Ni0.7Co0.3Fe2O4@SiO2-CHO) enhances thermal stability but alters kinetics:

- Km (Michaelis Constant): Immobilized PGA: 0.15 mol/L (lower substrate affinity); Free PGA: 0.028 mol/L .

- Thermal Stability: Immobilized PGA retains >50% activity after 10 cycles at 60°C, whereas free PGA denatures rapidly .

Data Tables

Table 1: Comparative Analysis of Acyl-Serine Enzymes

Table 2: Kinetic Parameters of Free vs. Immobilized PGA

| Parameter | Free PGA | Immobilized PGA |

|---|---|---|

| Vmax (mol/min) | 0.74 | 1.55 |

| Km (mol/L) | 0.028 | 0.15 |

| Optimal pH | 7.5 | 8.0 |

| Thermal Stability (60°C) | <10% activity after 2h | >50% activity after 2h |

Research Findings

Structural Conservation: Despite low sequence similarity, PGA and cephalosporin acylase share a conserved structural core critical for acyl-serine catalysis .

Immobilization Trade-offs: Immobilized PGA sacrifices substrate affinity (higher Km) for enhanced thermal stability and reusability, making it viable for industrial bioreactors .

Evolutionary Divergence: β-Lactamases and PBPs exemplify functional divergence from a common ancestral enzyme, highlighting the dual role of acyl-serine intermediates in antibiotic activity and resistance .

Clinical Relevance: Modifications to the acyl-serine active site in PBPs (e.g., methicillin-resistant Staphylococcus aureus) reduce β-lactam binding, underscoring the need for novel inhibitors .

Q & A

Q. How should researchers address publication bias in meta-analyses of Penicillin G Acyl-Serine efficacy studies?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.